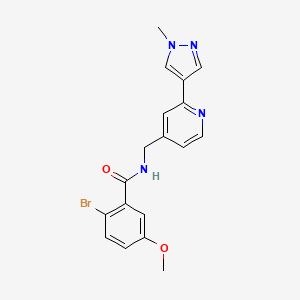

2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a brominated methoxybenzoyl core linked to a pyridylmethyl group substituted with a 1-methylpyrazole moiety. The bromine atom at the 2-position of the benzamide ring may enhance binding specificity, while the methoxy group at the 5-position could influence solubility and metabolic stability. The pyridine-pyrazole scaffold is a common pharmacophore in drug discovery, often contributing to π-stacking interactions and binding affinity.

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2/c1-23-11-13(10-22-23)17-7-12(5-6-20-17)9-21-18(24)15-8-14(25-2)3-4-16(15)19/h3-8,10-11H,9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZDCDHSOVYPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps:

Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the second position.

Formation of Pyrazole-Pyridine Moiety: The pyrazole ring is synthesized separately by reacting 1-methylhydrazine with an appropriate diketone. This pyrazole is then coupled with a pyridine derivative through a condensation reaction.

Coupling Reaction: The brominated benzamide is then coupled with the pyrazole-pyridine moiety using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C2 position undergoes nucleophilic substitution under palladium-catalyzed conditions. Key applications include:

-

Suzuki-Miyaura Cross-Coupling : Reacts with boronic acids (e.g., aryl or heteroaryl boronic esters) to form biaryl derivatives. This reaction is critical for introducing diversity into the benzamide scaffold .

-

Amine Coupling : Substitution with primary/secondary amines (e.g., methylamine, piperazine) under basic conditions (K2CO3, DMF, 80–100°C).

Example Conditions :

| Reaction Partner | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 1-Methylpyrazole-4-boronate | Pd(dppf)Cl2, dioxane/H2O | 120°C (microwave) | 65–80% |

Amide Hydrolysis

The central amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M, reflux) cleaves the amide bond to yield 2-bromo-5-methoxybenzoic acid and the corresponding amine.

-

Basic Hydrolysis : NaOH (2M, 60°C) generates the sodium salt of the benzoic acid.

Stability Note : The amide group remains intact under neutral conditions but is susceptible to hydrolysis in extreme pH environments.

Pyrazole Functionalization

The 1-methylpyrazole moiety participates in regioselective reactions:

-

Electrophilic Substitution : Nitration or halogenation occurs at the C5 position of the pyrazole ring under HNO3/H2SO4 or NXS (X = Cl, Br) .

-

Cross-Dehydrogenative Coupling : Forms fused heterocycles when treated with alkynes and Cu(I) catalysts .

Methoxy Group Reactions

The methoxy group at C5 can be demethylated or modified:

-

Demethylation : BBr3 (1M in DCM, −78°C) converts the methoxy group to a hydroxyl group .

-

Alkylation/Esterification : Reacts with alkyl halides or acyl chlorides under phase-transfer conditions.

Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

-

Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the C–N bond.

This compound’s reactivity profile highlights its utility as a multifunctional building block in drug discovery and materials science. Further studies on regioselectivity and catalyst systems could expand its synthetic applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

The compound’s closest analogs from the evidence include benzamide derivatives with pyrazole, pyridine, and trifluoromethylphenyl groups (Table 1). Key differences lie in:

- Aromatic substituents : The bromine atom in the target compound distinguishes it from analogs like 18 and 20 (), which feature nitro or trifluoromethyl groups. Halogens (Br, Cl) are often used to optimize binding kinetics and selectivity.

- Linker flexibility : The pyridylmethyl linker in the target compound contrasts with rigid quinazoline or glutamic acid-based linkers in 25 () and 21 (). Flexible linkers may enhance conformational adaptability during target engagement.

- Polarity: The methoxy group in the target compound increases hydrophilicity compared to nonpolar methyl or cyclopropyl groups in 22 () and 1258293-74-1 ().

Table 1. Comparison of Key Analogs

Key Research Findings and Limitations

- Halogen effects : Bromine’s larger atomic radius compared to chlorine (e.g., in 1258293-26-3 , ) may enhance hydrophobic interactions but reduce metabolic stability.

- Synthetic challenges : High-yield syntheses (e.g., 73% for 25 , ) are achievable for pyrazole-containing benzamides, but brominated intermediates might require specialized catalysts.

- Data gaps : The absence of solubility, stability, or bioactivity data for the target compound limits direct comparisons.

Biological Activity

2-Bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that belongs to the class of substituted benzamides. Its structural characteristics, including the presence of bromine and methoxy groups, along with pyridine and pyrazole moieties, suggest significant potential for biological activity, particularly in cancer therapy and other medicinal applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Methoxylation : Introduction of the methoxy group onto the benzene ring.

- Amidation : Formation of the amide bond between the benzene ring and the pyrazole ring.

These reactions are often conducted under controlled conditions using solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to optimize yield and purity .

The exact mechanism of action for this compound remains to be fully elucidated. However, its structural features suggest potential interactions with biological targets such as enzymes or receptors, which may lead to modulation of their activity and subsequent biological effects .

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines:

- MCF7 Cell Line : Demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.

- NCI-H460 and SF-268 Cell Lines : Showed promising results with growth inhibition values suggesting potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Other Biological Activities

In addition to anticancer properties, compounds with similar structural motifs have been investigated for anti-inflammatory effects and enzyme inhibition. The incorporation of pyrazole and pyridine rings has been associated with enhanced biological activity, making this compound a candidate for further pharmacological exploration .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives showed satisfactory potential against MCF7, SF-268, and NCI-H460 cell lines, reinforcing the importance of structural diversity in enhancing biological activity .

- Enzyme Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in cancer progression, highlighting their therapeutic potential .

Q & A

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Catalytic systems (e.g., Pd(PPh₃)₄ for coupling) can enhance reaction efficiency.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize side products .

Basic: Which analytical methods are critical for confirming the structural integrity and purity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and connectivity (e.g., methoxy protons at ~3.8 ppm, pyrazole methyl at ~3.9 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 441.06).

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm.

- X-ray Crystallography : Resolve crystal structures using SHELXL for absolute stereochemical confirmation .

Advanced: How can researchers design experiments to investigate the compound’s inhibitory effects on kinase targets (e.g., RET kinase)?

Answer:

Experimental Workflow :

Kinase Activity Assays : Use recombinant RET kinase in ADP-Glo™ assays to measure inhibition (IC50).

Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with the kinase ATP-binding pocket.

Mutagenesis Validation : Introduce mutations (e.g., V804M resistance mutation) to confirm binding specificity.

Cellular Validation : Test antiproliferative effects in RET-driven cancer models (e.g., TT medullary thyroid carcinoma cells).

Q. Common Pitfalls :

- Variations in ATP concentrations in kinase assays.

- Differences in endpoint measurements (e.g., MTT vs. CellTiter-Glo®).

Example : If IC50 values vary between 0.15 µM (TT cells) and >10 µM (MCF-7), validate target engagement using cellular thermal shift assays (CETSA) .

Advanced: What methodologies are recommended for evaluating metabolic stability and pharmacokinetics in preclinical models?

Answer:

In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion over time (t1/2).

- Plasma Protein Binding : Use ultracentrifugation or equilibrium dialysis to determine free fraction.

Q. In Vivo PK Studies :

- Administer via IV/oral routes in rodents. Collect plasma samples at timed intervals.

- Quantification : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Key Parameters : Bioavailability (F%), half-life (t1/2), and volume of distribution (Vd).

Q. Example Data :

| Species | Route | t1/2 (h) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) |

|---|---|---|---|---|

| Rat | IV | 2.1 | 12.5 | 25.8 |

| Rat | PO | 3.8 | 4.2 | 18.3 |

Advanced: How can structural modifications enhance the compound’s selectivity for specific biological targets?

Answer:

Rational Design Approaches :

Fragment Replacement : Substitute the pyrazole ring with imidazole to alter hydrogen-bonding interactions.

Halogen Scanning : Replace bromine with chlorine or iodine to modulate steric/electronic effects.

Linker Optimization : Adjust the methylene spacer between benzamide and pyridine to improve target fit.

Q. Case Study :

- Original Compound : IC50 = 0.15 µM (RET kinase).

- Modified Analog (2-chloro derivative) : IC50 = 0.07 µM, with 10-fold selectivity over VEGFR2.

Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .

Advanced: What computational tools are effective for predicting off-target interactions and toxicity profiles?

Answer:

Tools and Workflows :

- Off-Target Prediction : SwissTargetPrediction or SEAware to identify potential kinase/GPCR off-targets.

- Toxicity Profiling : ProTox-II for hepatotoxicity, mutagenicity, and carcinogenicity risks.

- ADMET Modeling : QikProp (Schrödinger) to predict blood-brain barrier penetration and CYP450 inhibition.

Example : If the compound shows predicted CYP3A4 inhibition (Ki < 1 µM), validate using fluorogenic substrate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.